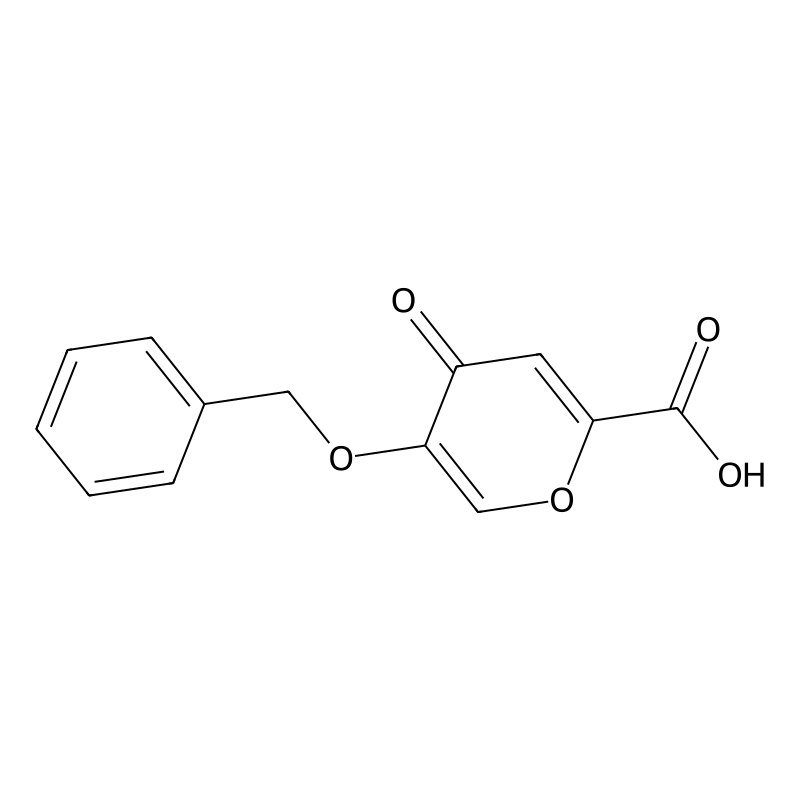

5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Heterocyclic Ring Synthesis

-BOP possesses a functionalized pyran-2-one core, a common structural motif found in various natural products and biologically active molecules. The benzyloxy group can be manipulated through organic reactions to introduce different functionalities, potentially leading to novel heterocyclic compounds with interesting properties. Research in this area might involve using 5-BOP as a starting material for the synthesis of new heterocyclic scaffolds for drug discovery or material science applications.

Studies in Chromone Derivatives

Chromones are a class of heterocyclic compounds with a similar core structure to 5-BOP but without the carboxylic acid group. Modifying 5-BOP through chemical transformations could provide access to chromone derivatives. Chromones exhibit a diverse range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties []. Research in this field could involve using 5-BOP as a precursor to synthesize and study novel chromone derivatives to explore their potential therapeutic applications.

5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 246.22 g/mol. It features a pyran ring, which is a six-membered heterocyclic compound containing one oxygen atom and five carbon atoms. The presence of a benzyloxy group at the 5-position and a carboxylic acid group at the 2-position contributes to its unique chemical properties and potential biological activities. This compound can be classified under various categories, including organic compounds and heterocycles, and is often studied for its pharmaceutical applications .

Due to the lack of documented research, the mechanism of action of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is unknown.

- Safety information regarding flammability, reactivity, and toxicity is not available in scientific databases. It's advisable to handle any unknown compound with caution and consult with a safety professional before handling it.

Future Research Directions

- Given the presence of a fused ring structure and functional groups, 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid could hold potential for further research in medicinal chemistry or materials science.

- However, more investigation is needed to explore its synthesis, reactivity, properties, and potential applications.

- Esterification: Reaction with alcohols to form esters, particularly under acidic conditions.

- Decarboxylation: Loss of carbon dioxide when heated, which can lead to the formation of derivatives with altered biological activity.

- Reduction: The carbonyl group can be reduced to an alcohol, altering its reactivity and potential applications.

These reactions allow for the modification of the compound's structure, leading to derivatives with varied properties and applications .

The biological activity of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has been investigated in various contexts:

- Anticancer Properties: Some studies suggest that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines, potentially acting as Src kinase inhibitors .

- Antimicrobial Activity: Research indicates that compounds in this class may possess antimicrobial properties, although specific data on this compound's efficacy is limited.

The biological mechanisms are still under investigation, but the structural features suggest potential interactions with biological targets such as enzymes and receptors .

Several synthesis methods for 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid have been reported:

- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate starting materials like benzoic acid derivatives and pyran precursors.

- Multi-step Synthesis: A multi-step synthetic route may involve the formation of the pyran ring followed by functionalization at the 5-position with a benzyloxy group.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process, reducing time and improving yield.

5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery targeting cancer or infectious diseases.

- Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

Research continues into its efficacy in various therapeutic areas, highlighting its potential as a versatile compound in medicinal chemistry .

Interaction studies involving 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid focus on its binding affinity to biological targets:

- Protein Kinases: Studies have shown that derivatives may inhibit specific kinases involved in cancer progression.

- Enzyme Inhibition: The compound's structural features suggest potential interactions with enzymes critical for metabolic pathways.

These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Similar pyran structure; different substitution pattern | Potentially different biological activity due to substitution |

| 6-hydroxy-4H-pyran-2-carboxylic acid | Lacks benzyloxy group; contains hydroxyl group | May exhibit different solubility and reactivity |

| 5-(methoxy)-4-oxo-4H-pyran-2-carboxylic acid | Methoxy instead of benzyloxy | Different electronic properties affecting reactivity |

These compounds highlight the uniqueness of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid through its specific functional groups and potential applications in medicinal chemistry .